molecular formula C12H16N2O B13294677 3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile

3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile

Cat. No.: B13294677
M. Wt: 204.27 g/mol
InChI Key: BSGUROQMCIAYLZ-UHFFFAOYSA-N
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Description

3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile is a chemical compound with the molecular formula C12H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzonitrile group attached to an amino alcohol moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile typically involves the reaction of 3-bromobenzonitrile with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile is unique due to its specific structure, which combines a benzonitrile group with an amino alcohol moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[1-(1-hydroxypropan-2-ylamino)ethyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-9(8-15)14-10(2)12-5-3-4-11(6-12)7-13/h3-6,9-10,14-15H,8H2,1-2H3

InChI Key

BSGUROQMCIAYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=CC(=C1)C#N

Origin of Product

United States

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